molecular formula C24H27N3O6S B12147357 Methyl 4-{3-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-4-hydroxy-1-(2-morpholi n-4-ylethyl)-5-oxo-3-pyrrolin-2-yl}benzoate

Methyl 4-{3-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-4-hydroxy-1-(2-morpholi n-4-ylethyl)-5-oxo-3-pyrrolin-2-yl}benzoate

Cat. No.: B12147357
M. Wt: 485.6 g/mol
InChI Key: UTLLZTZXQVQYTI-UHFFFAOYSA-N
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Description

Methyl 4-{3-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-4-hydroxy-1-(2-morpholin-4-ylethyl)-5-oxo-3-pyrrolin-2-yl}benzoate is a complex organic compound featuring a thiazole ring, a pyrrolinone ring, and a benzoate ester. This compound is of interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{3-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-4-hydroxy-1-(2-morpholin-4-ylethyl)-5-oxo-3-pyrrolin-2-yl}benzoate involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .

Biology

Biologically, the compound has shown potential as an antimicrobial and anti-inflammatory agent. Its ability to interact with biological targets makes it a candidate for drug development .

Medicine

In medicine, the compound is being investigated for its potential therapeutic effects, including its role as an anticancer agent. Its interactions with cellular pathways are of particular interest .

Industry

Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity .

Mechanism of Action

The mechanism of action of Methyl 4-{3-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-4-hydroxy-1-(2-morpholin-4-ylethyl)-5-oxo-3-pyrrolin-2-yl}benzoate involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. The compound can inhibit or activate various pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{3-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-4-hydroxy-1-(2-morpholin-4-ylethyl)-5-oxo-3-pyrrolin-2-yl}benzoate is unique due to its combined structural features, which confer a distinct set of chemical and biological properties. Its multifunctional nature allows for diverse applications across various fields .

Properties

Molecular Formula

C24H27N3O6S

Molecular Weight

485.6 g/mol

IUPAC Name

methyl 4-[3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-5-oxo-2H-pyrrol-2-yl]benzoate

InChI

InChI=1S/C24H27N3O6S/c1-14-22(34-15(2)25-14)20(28)18-19(16-4-6-17(7-5-16)24(31)32-3)27(23(30)21(18)29)9-8-26-10-12-33-13-11-26/h4-7,19,29H,8-13H2,1-3H3

InChI Key

UTLLZTZXQVQYTI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)C(=O)OC)CCN4CCOCC4)O

Origin of Product

United States

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